
1-(2-Methoxypyrimidin-4-yl)ethanone
Vue d'ensemble
Description
“1-(2-Methoxypyrimidin-4-yl)ethanone” is a chemical compound with the molecular formula C7H8N2O2 . It is used in pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “1-(2-Methoxypyrimidin-4-yl)ethanone” is represented by the InChI code: 1S/C7H8N2O2/c1-5(10)7-8-4-3-6(9-7)11-2/h3-4H,1-2H3 . This indicates that the compound has a methoxy group (-OCH3) and a pyrimidine ring attached to an ethanone group.Physical And Chemical Properties Analysis
The compound “1-(2-Methoxypyrimidin-4-yl)ethanone” has a molecular weight of 152.15 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the resources I found.Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 1-(2-Methoxypyrimidin-4-yl)ethanone, focusing on six unique fields:
Pharmaceutical Development
1-(2-Methoxypyrimidin-4-yl)ethanone is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its pyrimidine ring structure is crucial in the development of drugs targeting specific enzymes and receptors. This compound is particularly significant in the synthesis of antiviral and anticancer agents, where the pyrimidine moiety enhances the binding affinity and specificity of the drugs .
Agricultural Chemistry
In agricultural chemistry, 1-(2-Methoxypyrimidin-4-yl)ethanone is used in the synthesis of herbicides and pesticides. The compound’s structure allows for the creation of molecules that can inhibit the growth of weeds and pests without harming crops. Its role in developing selective herbicides helps in maintaining crop health and yield .
Material Science
This compound is also explored in material science for the development of advanced materials. Its unique chemical properties make it suitable for creating polymers and resins with specific characteristics. These materials can be used in coatings, adhesives, and other applications where durability and specific chemical resistance are required .
Biochemical Research
In biochemical research, 1-(2-Methoxypyrimidin-4-yl)ethanone serves as a building block for studying enzyme mechanisms and interactions. Its structure is used to design enzyme inhibitors that can help elucidate the function of various enzymes in metabolic pathways. This research is crucial for understanding diseases at a molecular level and developing targeted therapies .
Analytical Chemistry
The compound is utilized in analytical chemistry for the development of analytical reagents and standards. Its stability and reactivity make it an excellent candidate for creating calibration standards used in various analytical techniques, including chromatography and spectroscopy. This application ensures accurate and reliable measurements in chemical analyses .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
1-(2-methoxypyrimidin-4-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-5(10)6-3-4-8-7(9-6)11-2/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIHUTIHCBGJDDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC(=NC=C1)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858639 | |
| Record name | 1-(2-Methoxypyrimidin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxypyrimidin-4-yl)ethanone | |
CAS RN |
1393547-32-4 | |
| Record name | 1-(2-Methoxypyrimidin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[2-(2,4-dihydroxyphenyl)-2-oxoethoxy]benzoate](/img/structure/B3047350.png)

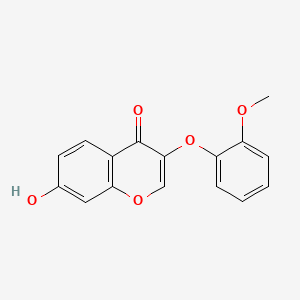

![Ethyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B3047355.png)
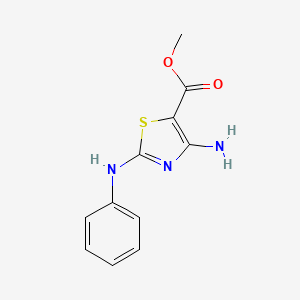

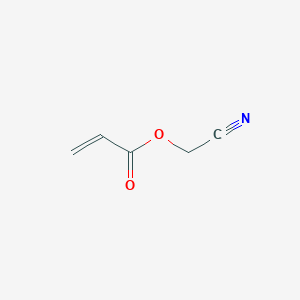
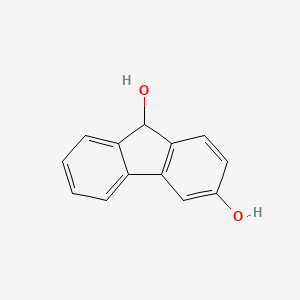
![Benzenesulfonyl chloride, 4-[5-[4-(dimethylamino)phenyl]-2-oxazolyl]-](/img/structure/B3047365.png)
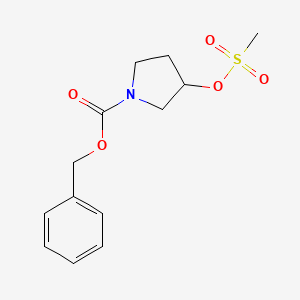
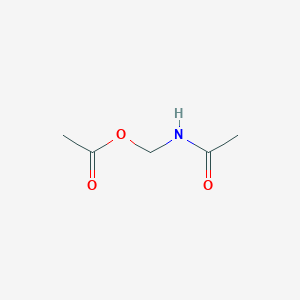
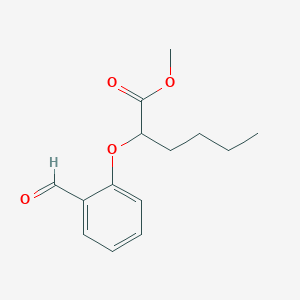
![3-[2-(1-Piperidinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3047373.png)